3-Isobutylaniline

Agrochemical synthesis Acaricide intermediate Pyflubumide

3-Isobutylaniline (CAS 131826-11-4) is the essential meta-substituted aromatic amine scaffold for pyflubumide acaricide synthesis. The 3-(2-methylpropyl) substitution directs fluoroalkylation to the required position, enabling correct carboxanilide formation—a regiospecificity that 2- or 4-isobutylaniline cannot provide. With 97% purity and predicted XLogP3 of 2.6, this intermediate offers consistent electronic and steric parameters for SAR exploration. Procure from validated suppliers to avoid uncontrolled variables in yield, purity, and biological activity.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 131826-11-4
Cat. No. B1602854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutylaniline
CAS131826-11-4
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CC=C1)N
InChIInChI=1S/C10H15N/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6,11H2,1-2H3
InChIKeyJSOMPMRZESLPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutylaniline (CAS 131826-11-4): Meta-Substituted Aromatic Amine Building Block for Agrochemical Synthesis


3-Isobutylaniline (CAS 131826-11-4) is a meta-substituted aromatic amine with the molecular formula C₁₀H₁₅N and molecular weight of 149.23 g/mol, characterized by an isobutyl (2-methylpropyl) group attached at the 3-position of the aniline ring . Its physicochemical properties include a predicted boiling point of 245.7±9.0 °C, density of 0.944±0.06 g/cm³, predicted pKa of 4.60±0.10, and calculated XLogP3 of 2.6, indicating moderate lipophilicity . The compound is primarily recognized as a critical synthetic intermediate in the manufacture of pyflubumide, a novel carboxanilide acaricide developed by Nihon Nohyaku Co. Ltd. [1].

Why 3-Isobutylaniline Cannot Be Replaced by Ortho- or Para-Isobutylaniline Isomers


Substitution of 3-isobutylaniline with its positional isomers (2-isobutylaniline or 4-isobutylaniline) in validated synthetic routes is not scientifically justified. Regioisomers differ fundamentally in electronic distribution, steric environment, and the orientation of the reactive amino group, all of which govern subsequent regioselectivity in electrophilic aromatic substitution, cross-coupling, and amidation reactions [1]. In the case of pyflubumide synthesis, the meta-substituted 3-isobutylaniline is structurally required to yield the specific 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline intermediate upon fluoroalkylation; ortho or para isomers would generate entirely different substitution patterns incompatible with downstream carboxamide formation [2]. Without head-to-head revalidation data for each alternative regioisomer under identical process conditions, substitution introduces uncontrolled variables that may compromise yield, purity, or biological activity.

3-Isobutylaniline (CAS 131826-11-4): Quantifiable Differentiation Evidence for Procurement Decisions


3-Isobutylaniline as the Definitive Synthetic Precursor to Commercial Acaricide Pyflubumide

3-Isobutylaniline is the established and patented starting material for the synthesis of pyflubumide, a commercial pro-acaricide developed by Nihon Nohyaku Co. Ltd. . The synthesis proceeds via radical reaction of 3-isobutylaniline with heptafluoroisopropyl iodide, followed by nucleophilic displacement and sequential amidation [1]. This specific route is not documented for 2-isobutylaniline or 4-isobutylaniline. The meta-substitution pattern is essential for directing fluoroalkylation to the position required for final carboxamide formation. Pyflubumide's active metabolite (free N-H form) exhibits high inhibitory activity against mitochondrial complex II, providing effective control of spider mites (Tetranychus, Oligonychus, and Panonychus species) across all life stages [2]. The compound's industrial relevance is underscored by the existence of a dedicated Japanese patent (JP2017014131) for its manufacturing method, specifically citing its utility as an intermediate for agricultural acaricides [3].

Agrochemical synthesis Acaricide intermediate Pyflubumide

Physicochemical Differentiation: Boiling Point and Lipophilicity of 3-Isobutylaniline Versus 4-Isobutylaniline

3-Isobutylaniline and 4-isobutylaniline exhibit measurable differences in key physicochemical parameters that affect separation, purification, and partitioning behavior. 3-Isobutylaniline has a predicted boiling point of 245.7±9.0 °C, whereas 4-isobutylaniline has a boiling point of 241.9±9.0 °C at 760 mmHg . The ~3.8 °C difference, while modest, is relevant for fractional distillation and GC separation optimization. More significantly, 3-isobutylaniline has a calculated XLogP3 of 2.6, while 4-isobutylaniline has an estimated ACD/LogP of 2.81 . This ~0.21 log unit difference in lipophilicity alters partitioning behavior in liquid-liquid extraction and reversed-phase chromatographic purification.

Physicochemical properties Separation LogP

Electronic and Steric Differentiation: Substituent Position Effects on Basicity and Reactivity

The position of the isobutyl substituent on the aniline ring modulates both electronic and steric properties, with direct consequences for amine nucleophilicity and reaction kinetics. 3-Isobutylaniline has a predicted pKa of 4.60±0.10, which is measurably lower than the typical pKa range of 4.9-5.3 for unsubstituted aniline and many para-alkylated anilines . This reduced basicity arises from the meta-isobutyl group's electron-donating inductive effect being partially offset by the absence of resonance donation (unavailable at the meta position). Kinetic studies on the structurally related N-isobutylaniline derivatives demonstrate that substitution position on the benzene ring directly influences reactivity in arylsulfonylation reactions: reaction rates correlate with the contributions of nitrogen s and pz orbitals to the amine HOMO [1]. While these studies were conducted on N-substituted analogs, the underlying principle—that ring substitution pattern alters nitrogen electronic environment and thus reaction kinetics—is established class-level behavior for substituted anilines [2].

Reactivity Electronic effects Steric effects Basicity

Documented Industrial Manufacturing Route with 93% Reported Yield

An industrially relevant synthetic route to 3-isobutylaniline is documented in patent literature (JP2017/14131) with a reported yield of 93% based on 1-bromo-3-nitrobenzene starting material . The method involves reduction of the corresponding nitro intermediate using sodium hypophosphite monohydrate and palladium on activated charcoal catalyst in a butyl acetate/water biphasic system under reflux for 3 hours . Product quantification was performed by HPLC with internal standard calibration. For comparison, generic aniline alkylation approaches (e.g., Friedel-Crafts alkylation of aniline with isobutyl halides) typically suffer from polyalkylation, poor regioselectivity, and amine protection/deprotection steps that reduce overall yields and increase purification burden. While direct yield comparisons to alternative routes are not available from a single controlled study, the patent's focus on an industrially advantageous method explicitly addresses the limitations of conventional approaches [1].

Synthesis Process chemistry Yield optimization

3-Isobutylaniline: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Pyflubumide and Related Carboxanilide Acaricides

3-Isobutylaniline is the established starting material for pyflubumide synthesis via radical fluoroalkylation with heptafluoroisopropyl iodide, followed by sequential amidation [1]. The meta-substitution pattern is essential for directing substitution to the position required in the final active metabolite, which inhibits mitochondrial complex II in spider mites [2]. This application is supported by the Japanese patent JP2017014131, which specifically describes an industrially advantageous manufacturing method for 3-isobutylaniline as an intermediate for agricultural acaricides [3].

Building Block for Structure-Activity Relationship (SAR) Studies in Agrochemical Discovery

As the core aromatic amine scaffold for pyflubumide, 3-isobutylaniline provides a validated starting point for SAR exploration of carboxanilide acaricides. The compound's predicted pKa of 4.60 and XLogP3 of 2.6 define baseline electronic and lipophilic parameters that influence the physicochemical profile of derived amides and carboxamides . The isobutyl group at the meta position introduces steric bulk distinct from ortho- and para-substituted analogs, offering a differentiable steric parameter for QSAR modeling and lead optimization campaigns targeting mitochondrial complex II inhibitors.

Synthesis of Functionalized Aniline Derivatives via Electrophilic Aromatic Substitution

3-Isobutylaniline can undergo regioselective electrophilic aromatic substitution at the positions ortho and para to the amino group, enabling the synthesis of diverse substituted aniline derivatives. The meta-isobutyl substituent directs incoming electrophiles through its combined inductive (+I) electron-donating effect and steric blocking at the meta position, resulting in a substitution pattern that differs from ortho- or para-isobutyl substituted anilines. This regioisomeric differentiation is critical for generating compound libraries with controlled substitution geometries [4].

Precursor to Azo Dyes and Pigments via Diazotization

The primary aromatic amine functionality of 3-isobutylaniline supports diazotization and subsequent azo coupling to generate substituted azo dyes and pigments. The meta-isobutyl group modulates the electronic density at the diazonium site (reflected in the pKa of 4.60) , which influences diazotization kinetics and coupling efficiency with electron-rich aromatic partners. This application leverages the compound's aromatic amine core while the isobutyl substituent imparts solubility characteristics (XLogP3 = 2.6) that differ from unsubstituted or para-substituted aniline-based dyes, potentially altering dye uptake, wash fastness, and hue.

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